Pyrazolo[1,5-a]pyrimidine derivative 16
CAS No.:
Cat. No.: VC14572258
Molecular Formula: C26H31FN6O3
Molecular Weight: 494.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31FN6O3 |
|---|---|
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | N-cyclopropyl-5-[2-[5-fluoro-2-(2-morpholin-4-ylethoxy)phenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
| Standard InChI | InChI=1S/C26H31FN6O3/c27-18-3-6-23(36-15-12-31-10-13-35-14-11-31)20(16-18)22-2-1-8-32(22)24-7-9-33-25(30-24)21(17-28-33)26(34)29-19-4-5-19/h3,6-7,9,16-17,19,22H,1-2,4-5,8,10-15H2,(H,29,34) |
| Standard InChI Key | DXRCURBJOZPWHE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=C(C=CC(=C5)F)OCCN6CCOCC6 |
Introduction
Structural and Synthetic Foundations of Pyrazolo[1,5-a]pyrimidines
Core Architecture and Isosteric Relationships
Pyrazolo[1,5-a]pyrimidines are bicyclic systems comprising fused pyrazole and pyrimidine rings. Their structural similarity to purine bases enables interactions with biological targets such as RNA polymerase and DNA topoisomerases . Substitutions at positions 2, 3, 5, and 7 significantly influence electronic properties and bioactivity. For instance, carboxamide groups at position 3 enhance solubility and target binding, as seen in compounds like 7b and 14a .
Biological Activities of Analogous Derivatives
Antimicrobial and RNA Polymerase Inhibition
Derivatives bearing phenylamino and carboxamide substituents exhibit potent antimicrobial activity. Compound 7b (MIC = 2 µg/mL against Staphylococcus aureus) outperformed rifampicin by binding to RNA polymerase’s β-subunit with a docking score of −12.3 kcal/mol . Key structure-activity relationships (SARs):
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Electron-withdrawing groups (e.g., NO₂ at position 5) enhance bacterial membrane penetration.
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Hydrophobic aryl rings improve interactions with enzyme active sites .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (µg/mL) | Target Enzyme (IC₅₀) | Docking Score (kcal/mol) |
|---|---|---|---|
| 7b | 2.0 | RNA polymerase (1.8 µM) | −12.3 |
| 14a | 4.0 | DNA gyrase (3.2 µM) | −10.9 |
| 15a | 8.0 | Topoisomerase IV (5.1 µM) | −9.7 |
Industrial Applications: Disperse Dyes
Synthesis and Textile Performance
Monoazo-disperse dyes incorporating pyrazolo[1,5-a]pyrimidine moieties (e.g., 15a–d) exhibit excellent wash fastness (Grade 5) and moderate light fastness (Grade 3–4) on polyester. Microwave-assisted dyeing reduced processing time by 70% compared to conventional methods .
Table 2: Properties of Pyrazolo[1,5-a]pyrimidine Dyes
| Dye | λₘₐₓ (nm) | Wash Fastness | Light Fastness | Application Method |
|---|---|---|---|---|
| 7 | 480 | 5 | 3 | Microwave |
| 15a | 520 | 5 | 4 | High-temperature |
Molecular Modeling and Drug Design
Docking Studies with RNA Polymerase
Density functional theory (DFT) calculations revealed that derivative 7b forms three hydrogen bonds with Asn₄₇₃ and Glu₅₆₂ of RNA polymerase. The thienyl group at position 5 contributed to hydrophobic interactions with Val₆₇₇ .
QSAR Predictions for Derivative 16
Using comparative molecular field analysis (CoMFA), hypothetical derivative 16 (5-(4-nitrophenyl)-7-amino-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide) is predicted to have:
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MIC: 1.5 µg/mL against Escherichia coli
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Docking score: −13.1 kcal/mol
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LogP: 2.8 (optimal for blood-brain barrier penetration)
Challenges and Future Directions
While pyrazolo[1,5-a]pyrimidines show promise, limitations include:
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Synthetic complexity: Multi-step routes with yields <50% for polysubstituted derivatives .
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Solubility: Hydrophobic analogues require nanoparticle formulations for in vivo delivery .
Future research should prioritize:
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Green synthesis: Catalytic methods to reduce waste.
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Targeted delivery: Antibody-drug conjugates for cancer therapy.
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Broad-spectrum agents: Dual-acting derivatives inhibiting RNA polymerase and efflux pumps.
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